![molecular formula C7H13ClN2O3S B2692760 2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]acetamide CAS No. 2025774-99-4](/img/structure/B2692760.png)
2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]acetamide
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Description
“2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]acetamide” is a chemical compound with the molecular formula C6H8ClNO3S . It has a molecular weight of 209.65 g/mol . The compound is intriguing due to its thiazolidine motif, a heterocyclic five-membered moiety present in diverse natural and bioactive compounds .
Synthesis Analysis
The compound can be synthesized by the reaction of chloroacetyl chloride with thiamine followed by the reaction with potassium persulfate, acetic anhydride, and 2-amino-4-chlorophenol. Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular formula of the compound is C6H8ClNO3S. The InChI key is PMGOLXUFJBBKQZ-UHFFFAOYSA-N. The SMILES representation is C1C (C=CS1 (=O)=O)NC (=O)CCl.Chemical Reactions Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.65 g/mol and a molecular formula of C6H8ClNO3S .Future Directions
properties
IUPAC Name |
2-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O3S/c8-6-7(11)9-2-4-10-3-1-5-14(10,12)13/h1-6H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKHWSBHHLZZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]acetamide |
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